molecular formula C12H22O4 B13748221 Tetraethylbutanedioic acid CAS No. 4111-60-8

Tetraethylbutanedioic acid

Cat. No.: B13748221
CAS No.: 4111-60-8
M. Wt: 230.30 g/mol
InChI Key: CQCFISPMNREOQX-UHFFFAOYSA-N
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Description

Tetraethylbutanedioic acid is an organic compound with the molecular formula C12H22O4 It is a derivative of butanedioic acid, where four ethyl groups are attached to the carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethylbutanedioic acid typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Butanedioic acid+4EthanolTetraethylbutanedioic acid+2Water\text{Butanedioic acid} + 4 \text{Ethanol} \rightarrow \text{this compound} + 2 \text{Water} Butanedioic acid+4Ethanol→Tetraethylbutanedioic acid+2Water

Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Tetraethylbutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the ethyl groups.

Scientific Research Applications

Tetraethylbutanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetraethylbutanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of butanedioic acid and ethanol. The compound’s ester groups can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid (Succinic acid): A simpler dicarboxylic acid with no ethyl groups.

    Diethylbutanedioic acid: A derivative with two ethyl groups instead of four.

    Tetraethylbutanedioic acid derivatives: Compounds with different substituents on the ethyl groups.

Uniqueness

This compound is unique due to its four ethyl groups, which impart distinct chemical properties and reactivity compared to other butanedioic acid derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4111-60-8

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2,2,3,3-tetraethylbutanedioic acid

InChI

InChI=1S/C12H22O4/c1-5-11(6-2,9(13)14)12(7-3,8-4)10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16)

InChI Key

CQCFISPMNREOQX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)C(CC)(CC)C(=O)O

Origin of Product

United States

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